(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde
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Overview
Description
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde is a steroid aldehyde and a 3-oxo-5alpha-steroid.
Scientific Research Applications
Crystal Structure Analysis
Research involving the crystal structure of similar compounds has provided insights into their molecular conformations and interactions. For instance, the study of a bromo analog of beclometasone dipropionate monohydrate, which shares structural similarities, revealed details about molecular conformations and hydrogen-bonding interactions in crystals (Ketuly et al., 2009).
Steroid Derivatives and Inhibition
Androsterone derivatives, which are structurally related, have been studied for their role in inhibiting androgen biosynthesis. This research contributes to understanding the biological activity of steroid compounds (Djigoué et al., 2012).
Steroidal System Analysis
The structural elucidation of steroidal systems like 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate provides valuable information on the conformations and interactions of similar steroidal compounds (Zhou et al., 2015).
Development of Novel Sterol Analogues
Research on the synthesis and biological activity of novel sterol analogues, such as neuroinflammation inhibitors, has implications for the therapeutic applications of similar compounds (Chen et al., 2016).
Crystal Structure for Drug Understanding
The study of the crystal structure of prednisolone acetate and its electrostatic properties using a transferred multipolar atom model provides insights into the mode of action of similar drug molecules (Shahid et al., 2017).
Properties
Molecular Formula |
C21H32O3 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carbaldehyde |
InChI |
InChI=1S/C21H32O3/c1-19-11-13(12-22)18(23)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12-17,24H,4-11H2,1-3H3/t13?,14-,15+,16-,17-,19-,20-,21-/m0/s1 |
InChI Key |
DLZUBMGMHUNDLF-CVSXEEBHSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC(C(=O)C4)C=O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(=O)C4)C=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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